molecular formula C20H15N3O2S B2800274 N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-53-7

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2800274
CAS No.: 478079-53-7
M. Wt: 361.42
InChI Key: RVCBOYLOEQZXCL-UHFFFAOYSA-N
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Description

N'-(3-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a carbohydrazide moiety substituted with a 3-methylbenzoyl group. This structure combines electron-rich aromatic systems (thiophene and quinoline) with a hydrazide linker, making it a candidate for applications in medicinal chemistry and fluorescence-based sensing. The 3-methylbenzoyl substituent introduces steric and electronic effects that may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-12-5-4-7-14(9-12)18(24)22-23-19(25)17-11-15-10-13-6-2-3-8-16(13)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCBOYLOEQZXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors. This often includes the use of sulfur-containing reagents and specific reaction conditions to form the thienoquinoline ring system.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction between the thienoquinoline derivative and a hydrazide reagent. This step typically requires the use of a coupling agent and may involve heating to facilitate the reaction.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antitubercular Activity
A study synthesized several quinoline derivatives and evaluated their efficacy against M. tuberculosis. Among these, certain compounds demonstrated MIC values as low as 12.5 µg/mL, indicating strong potential as antitubercular agents .

Antitumor Activity

The thienoquinoline framework has also been explored for its anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of thienoquinoline derivatives on cancer cell lines such as HeLa and MCF-7. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from thienoquinolines have been investigated for their anti-inflammatory effects.

Research Findings
Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In animal models, administration of these compounds resulted in reduced inflammation markers .

Mechanism of Action

The mechanism of action of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Substituents

The benzoyl group in the carbohydrazide moiety is a critical site for structural variation. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities
N'-(4-Fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide C₁₉H₁₂FN₃O₂S 365.382 4-Fluorobenzoyl Fluorescence-based ion sensing
N'-(3-Chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide C₁₉H₁₂ClN₃O₂S 381.8 3-Chlorobenzoyl Potential antimicrobial activity (inferred from related hydrazides)
N'-(Cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide C₁₇H₁₃N₃O₂S 331.4 Cyclopropylcarbonyl Improved solubility due to aliphatic substituent
  • Steric Effects : The 3-methyl group introduces steric hindrance, which could reduce intermolecular stacking compared to planar analogs like N'-(4-fluorobenzoyl) derivatives. This may improve solubility but reduce crystallinity .

Functional Analogues with Diverse Heterocyclic Cores

Compounds with related heterocyclic cores but differing in substituents or linkers:

Compound Name Core Structure Key Modifications Activities/Properties
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine Ester group at position 2 Anti-proliferative activity (HCT-116 colon cancer cells)
3-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Tetrahydrothienoquinoline Thiadiazole and carboxamide groups Potential kinase inhibition (inferred from carboxamide bioactivity)
  • Hydrazide vs. Ester/Carboxamide : The hydrazide group in the target compound enables hydrogen bonding and metal coordination, advantageous for sensor applications . In contrast, ester groups (e.g., ) enhance lipophilicity, improving cellular uptake in anti-cancer assays .

Pharmacokinetic and Solubility Considerations

  • Prodrug Modifications: Thieno[2,3-b]pyridines with ester or carbonate groups (e.g., ) exhibit enhanced solubility and anti-proliferative activity compared to unmodified analogs. The target compound’s hydrazide group may offer similar solubility benefits but requires empirical validation.

Fluorescence Sensing

The thieno[2,3-b]quinoline core is highly conjugated, enabling fluorescence. In , a salicylaldehyde-modified analog detected In³⁺ and Fe³⁺ via chelation-enhanced fluorescence quenching. The target compound’s 3-methylbenzoyl group may alter binding affinity for specific ions, warranting further study.

Biological Activity

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 478079-53-7
  • Molecular Formula : C20H15N3O2S
  • Molecular Weight : 361.42 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized into the following areas:

  • Antioxidant Activity : Research indicates that thieno[2,3-b]quinoline derivatives possess antioxidant properties. A study showed that similar compounds could mitigate oxidative stress in biological systems, suggesting potential applications in protecting cells from damage caused by free radicals .
  • Antimicrobial Properties : Compounds within the thieno[2,3-b]quinoline class have been reported to exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell survival and growth .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be beneficial in treating inflammatory diseases .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • The thienoquinoline structure interacts with various cellular targets, influencing pathways involved in oxidative stress response and inflammation.
  • The hydrazide moiety may enhance the compound's ability to form stable complexes with metal ions, potentially increasing its efficacy as an antioxidant and antimicrobial agent.

Case Study 1: Antioxidant Activity in Fish Models

A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds (related structures) on erythrocytes exposed to toxic substances like 4-nonylphenol. Results demonstrated a significant reduction in erythrocyte malformations when treated with these compounds, indicating their potential as antioxidants in aquatic species .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole12 ± 1.03

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thieno[2,3-b]quinoline derivatives against various bacterial strains. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

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